molecular formula C23H32N2O2S B14982294 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B14982294
M. Wt: 400.6 g/mol
InChI Key: AYKMFFYNQYHVFF-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Derivative Preparation: Thiophene derivatives are often synthesized via the reaction of thiophene with various electrophiles.

    Coupling Reactions: The azepane and thiophene derivatives are coupled using reagents such as palladium catalysts in a cross-coupling reaction.

    Phenoxyacetamide Formation: The final step involves the formation of the phenoxyacetamide moiety through an amide coupling reaction, typically using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions to form saturated derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Saturated azepane derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The azepane ring could interact with neurotransmitter receptors, while the thiophene and phenoxyacetamide moieties might influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its combination of azepane, thiophene, and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications across different fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H32N2O2S

Molecular Weight

400.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C23H32N2O2S/c1-18(2)19-9-11-20(12-10-19)27-17-23(26)24-16-21(22-8-7-15-28-22)25-13-5-3-4-6-14-25/h7-12,15,18,21H,3-6,13-14,16-17H2,1-2H3,(H,24,26)

InChI Key

AYKMFFYNQYHVFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3

Origin of Product

United States

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